molecular formula C22H21N3O5S B3673599 N-[(4-methylphenyl)methyl]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

N-[(4-methylphenyl)methyl]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

Cat. No.: B3673599
M. Wt: 439.5 g/mol
InChI Key: AIKXTUQXRIHNAX-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the sulfonyl aniline intermediate: This step involves the reaction of 2-nitroaniline with a sulfonyl chloride under basic conditions to form the sulfonyl aniline derivative.

    Coupling with 4-methylbenzylamine: The sulfonyl aniline intermediate is then reacted with 4-methylbenzylamine to form the desired product. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) can be used.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate hydrolysis.

Major Products

    Reduction of the nitro group: Produces the corresponding amine.

    Substitution reactions: Can yield various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Produces the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. For example, the sulfonyl group may interact with active sites of enzymes, while the nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-methylphenyl): Similar structure but lacks the sulfonyl and nitro groups.

    Acetamide, N-(4-nitrophenyl): Contains the nitro group but lacks the sulfonyl and 4-methylphenyl groups.

    Acetamide, N-(4-methoxy-2-nitrophenyl): Contains a methoxy group instead of the sulfonyl group.

Uniqueness

N-[(4-methylphenyl)methyl]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonyl and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-17-11-13-18(14-12-17)15-23-22(26)16-24(19-7-3-2-4-8-19)31(29,30)21-10-6-5-9-20(21)25(27)28/h2-14H,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKXTUQXRIHNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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